(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate
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Overview
Description
(2-Acetyloxy-6-oxabicyclo[310]hexan-3-yl) acetate is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate typically involves the reaction of a suitable precursor with acetic anhydride under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Commonly used solvents include dichloromethane and toluene, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
3-Azabicyclo[3.1.1]heptane: Contains a nitrogen atom in the ring system.
2-Azabicyclo[2.2.1]heptane: Features an oxygenated bicyclic structure.
Uniqueness
(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate is unique due to its specific oxabicyclohexane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12O5 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(2-acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7-9(14-7)8(6)13-5(2)11/h6-9H,3H2,1-2H3 |
InChI Key |
BXYPXGRALRSYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(C1OC(=O)C)O2 |
Origin of Product |
United States |
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